Sodium thiocyanate can be derived from the reaction of sodium cyanide with elemental sulfur. It is commonly found in industrial settings and has applications in pharmaceuticals, agriculture, and analytical chemistry. The compound is classified as hazardous due to its potential toxicity, particularly when ingested or inhaled .
Sodium thiocyanate has a molecular weight of 81.072 g/mol and features a linear structure where the thiocyanate ion (SCN^-) coordinates with sodium ions (Na^+). The compound crystallizes in an orthorhombic system, characterized by a coordination environment where each sodium ion is surrounded by three sulfur and three nitrogen ligands from the thiocyanate anion
Sodium thiocyanate participates in various chemical reactions:
The mechanism of action for sodium thiocyanate primarily revolves around its role as a source of the thiocyanate anion (SCN^-). This anion can interact with various biological systems:
Sodium thiocyanate has several important applications:
Myeloperoxidase (MPO), a heme peroxidase abundantly expressed in neutrophils, catalyzes the oxidation of chloride ions (Cl⁻) by hydrogen peroxide (H₂O₂) to generate hypochlorous acid (HOCl)—a potent oxidant implicated in host tissue damage during chronic inflammation. Sodium thiocyanate (NaSCN; SCN⁻) exerts competitive inhibition by exploiting MPO’s substrate preference. Kinetic studies reveal SCN⁻ has a ~730-fold higher specificity constant for MPO compared to Cl⁻ due to its lower redox potential and optimal size for the enzyme’s active site [1] [3]. This allows SCN⁻ to outcompete Cl⁻ even at physiological Cl⁻ concentrations (100–140 mM), diverting MPO activity away from HOCl production [1] [6].
The reaction proceeds via a two-electron oxidation of SCN⁻ by MPO Compound I, forming hypothiocyanous acid (HOSCN):$$\ce{MPO-Compound\ I + SCN^{-} -> MPO + HOSCN}$$
Table 1: Kinetic Parameters of MPO Substrates
Substrate | Specificity Constant (kₛₚₑc, M⁻¹s⁻¹) | Plasma Concentration (mM) |
---|---|---|
Thiocyanate (SCN⁻) | 4.7 × 10⁵ | 0.01–0.05 (non-smokers) |
Chloride (Cl⁻) | 6.4 × 10² | 100–140 |
Bromide (Br⁻) | 1.1 × 10⁴ | 0.02–0.1 |
Notably, SCN⁻ also directly scavenges preformed HOCl and chloramines through non-enzymatic reactions, further reducing HOCl-mediated damage [3] [6]:$$\ce{HOCl + SCN^{-} -> HOSCN + Cl^{-}}$$This dual mechanism—competitive inhibition and direct scavenging—enables SCN⁻ to modulate MPO activity at sub-stoichiometric ratios (e.g., 0.5:1 SCN⁻:HOCl) in cellular models [6].
HOSCN, the primary product of SCN⁻ oxidation, exhibits distinct biochemical properties compared to HOCl. While HOCl non-selectively oxidizes proteins, lipids, and nucleic acids, HOSCN preferentially targets low-molecular-weight thiols (e.g., glutathione) and sulfur-containing amino acids (cysteine residues) due to its moderate electrophilicity (pKa = 5.3) [1] [2]. This selectivity results in reversible modifications (e.g., sulfenylation) that are efficiently repaired by cellular reductants like thioredoxin (Trx) and glutathione (GSH) [2] [6]:$$\ce{R-SH + HOSCN -> R-SSCN + H2O}$$$$\ce{R-SSCN + Trx(SH)2 -> R-SH + Trx(SS) + SCN^{-}}$$
However, HOSCN’s effects are cell-type-dependent:
HOSCN also demonstrates bactericidal and virucidal activity by inactivating microbial thiol-dependent enzymes, highlighting its role in innate immunity [1] [8].
Atherosclerosis involves neutrophil infiltration into arterial walls, where MPO-derived oxidants drive endothelial dysfunction and plaque instability. Sodium thiocyanate supplementation attenuates this process through multiple mechanisms:
Table 2: Effects of Thiocyanate on Atherogenic Markers in Preclinical Models
Parameter | Change with NaSCN Treatment | Significance |
---|---|---|
Plaque size (aortic root) | ↓ 35% | p < 0.01 vs. control [5] |
Endothelial-dependent dilation | ↑ 80% | Improved NO bioavailability [7] |
Serum IL-6 | ↓ 40% | p < 0.05 [7] |
Neointima area (post-injury) | ↓ 50% | p < 0.001 [7] |
Critically, SCN⁻ does not impair neutrophil recruitment but reprograms their oxidative output from highly damaging HOCl to more selective HOSCN. This preserves microbial defense while reducing host tissue injury—a key advantage over direct MPO inhibitors [3] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: